molecular formula C19H27N7O6 B14456325 N-[2-(cyclohexylcarbamoylamino)ethyl]-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxamide CAS No. 75930-32-4

N-[2-(cyclohexylcarbamoylamino)ethyl]-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxamide

Cat. No.: B14456325
CAS No.: 75930-32-4
M. Wt: 449.5 g/mol
InChI Key: BBTOGTFOLKHJKS-UHFFFAOYSA-N
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Description

N-[2-(cyclohexylcarbamoylamino)ethyl]-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxamide is a complex organic compound with a unique structure that includes a purine base, a cyclohexyl group, and a dihydroxy oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexylcarbamoylamino)ethyl]-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction, often involving the use of strong acids or bases as catalysts.

    Final Coupling: The final step involves coupling the purine base with the cyclohexyl-substituted oxolane ring under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexylcarbamoylamino)ethyl]-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents (R-X) are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

N-[2-(cyclohexylcarbamoylamino)ethyl]-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in cellular processes and interactions.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexylcarbamoylamino)ethyl]-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: Shares the purine base structure but lacks the cyclohexyl and oxolane groups.

    Guanosine: Another purine derivative with a different functional group arrangement.

    Cyclohexylamine: Contains the cyclohexyl group but lacks the purine base and oxolane ring.

Uniqueness

N-[2-(cyclohexylcarbamoylamino)ethyl]-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxamide is unique due to its combination of a purine base, cyclohexyl group, and dihydroxy oxolane ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

75930-32-4

Molecular Formula

C19H27N7O6

Molecular Weight

449.5 g/mol

IUPAC Name

N-[2-(cyclohexylcarbamoylamino)ethyl]-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolane-2-carboxamide

InChI

InChI=1S/C19H27N7O6/c27-12-13(28)18(26-9-24-11-15(26)22-8-23-16(11)29)32-14(12)17(30)20-6-7-21-19(31)25-10-4-2-1-3-5-10/h8-10,12-14,18,27-28H,1-7H2,(H,20,30)(H2,21,25,31)(H,22,23,29)

InChI Key

BBTOGTFOLKHJKS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NCCNC(=O)C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)O

Origin of Product

United States

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